3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19Cl2NO2 and its molecular weight is 292.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications :
- Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating various anxiety and mood disorders. Its physicochemical properties, methods of preparation, and pharmacokinetics have been extensively studied (Germann et al., 2013).
Metabolic Activity Research :
- A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride revealed its impact on reducing food intake and weight gain in obese rats, indicating its potential use in metabolic studies (Massicot et al., 1985).
Material Science :
- Research on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants with 3-methoxyphenoxy substituents, explores their applications in polymer science (Whelpley et al., 2022).
Cognitive Function Improvement :
- FG-7080, a novel serotonin reuptake inhibitor structurally similar to the chemical , has shown potential in improving cognitive impairments caused by cholinergic dysfunction in rats (Miura et al., 1993).
Radiochemistry and PET Imaging :
- The synthesis and in vivo evaluation of SB-235753, a related compound, for use in PET imaging studies for Dopamine D4 receptors, highlights the role of such chemicals in neuroimaging and radiochemistry (Matarrese et al., 2000).
Feeding Behavior and Toxicology Studies :
- The effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior and its low toxicity and lack of psychotropic activity were explored, indicating its significance in behavioral and toxicological research (Massicot et al., 1984).
Analgesic Drug Development :
- A series of 3-methyl-4-(N-phenyl amido)piperidines were synthesized and evaluated for intravenous analgesic activity, showcasing the chemical's potential in pain management research (Lalinde et al., 1990).
Antifungal and Antibacterial Applications :
- New 2,6-diaryl-3-methyl-4-piperidone derivatives, including those with methoxyphenoxy substituents, were synthesized and evaluated for antifungal and antibacterial activities, indicating their potential use in the development of antimicrobial agents (Rameshkumar et al., 2003).
CB1 Receptor Imaging :
- The synthesis and evaluation of a compound structurally related to the queried chemical for imaging CB1 receptors using PET is another example of its application in neuropharmacology and imaging (Kumar et al., 2004).
Thermogenic Effect Research :
- A study on the thermogenic effects of (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, an analog of the compound , showed its potential in energy expenditure and metabolic rate studies (Massicot et al., 1985).
Chemical Analysis and Impurity Identification :
- The identification and quantification of impurities in cloperastine hydrochloride, a piperidine derivative, exemplify the chemical's relevance in analytical chemistry (Liu et al., 2020).
Antidepressant Research :
- The synthesis and evaluation of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives for potential antidepressant activity demonstrate the chemical's significance in psychiatric drug development (Balsamo et al., 1987).
Antioxidant and Antimicrobial Potential :
- A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights their promising antioxidant and antimicrobial activities, showcasing the chemical's utility in these fields (Harini et al., 2014).
Copolymerization and Material Applications :
- Research into the copolymerization of novel trisubstituted ethylenes, including phenoxy ring-substituted variants, emphasizes the chemical's role in materials science (Hussain et al., 2019).
Optical Sensing and Signaling :
- The development of hydrazide-based fluorescent sensors for optical signaling of Cu2+ and Hg2+ in aqueous solutions, using related compounds, points to the chemical's application in sensor technology (Wang et al., 2014).
Antibacterial and Antioxidant Properties :
- The synthesis of new hydrochlorides of aminopropanols, including those with phenoxy substituents, and their evaluation for antibacterial and antioxidant properties, demonstrate the chemical's potential in these areas (Гаспарян et al., 2011).
Copolymer Synthesis and Characterization :
- Studies on the synthesis and characterization of novel copolymers, including those with phenoxy ring-substituted variants, contribute to our understanding of polymer chemistry and material properties (Kharas et al., 2016).
Molecular Structure and Chemical Synthesis :
- The synthesis and molecular structure analysis of compounds such as (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate provide insights into the structural properties and stability of related chemicals (Khan et al., 2013).
Anti-Leukemia Activity and Structural Analysis :
- Research into the synthesis and anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, as well as their structural analysis, underscores the chemical's potential in cancer research (Yang et al., 2009).
Properties
IUPAC Name |
3-[(2-chloro-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-16-11-4-5-13(12(14)7-11)17-9-10-3-2-6-15-8-10;/h4-5,7,10,15H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCJQQVDUDATQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.